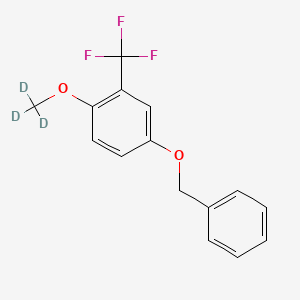

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Descripción

BenchChem offers high-quality 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYIYKGWULJNRR-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methoxy-d3 Trifluoromethylbenzenes

Introduction

In the fields of pharmaceutical development, agrochemical research, and materials science, trifluoromethyl-substituted aromatic compounds are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The methoxy-d3 trifluoromethylbenzenes, as isotopically labeled analogs, are crucial tools for quantitative analysis using mass spectrometry and for elucidating metabolic and chemical pathways.[2] Understanding the electron ionization (EI) mass spectrometry fragmentation pathways of these molecules is paramount for their unambiguous identification and for differentiating between their ortho, meta, and para isomers.

Core Principles of Fragmentation

Under electron ionization, an energetic electron removes an electron from the analyte molecule, forming a molecular ion (M•+). This radical cation is often energetically unstable and undergoes a series of unimolecular decomposition reactions to form fragment ions. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. For the methoxy-d3 trifluoromethylbenzenes, the key structural features influencing fragmentation are:

-

The Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that can be lost as a trifluoromethyl radical (•CF3).[1]

-

The Methoxy-d3 Group (-OCD3): An electron-donating group. The deuterium labeling allows for easy identification of fragments containing this group due to the +3 mass unit shift compared to the non-deuterated analog. Common losses from this group include the deuteromethyl radical (•CD3) and formaldehyde-d2 (D2CO).

-

The Benzene Ring: A stable aromatic system that can stabilize positive charges.

-

Substituent Position (ortho, meta, para): The relative positions of the -OCD3 and -CF3 groups significantly influence the fragmentation pathways, particularly for the ortho isomer due to potential through-space interactions, a phenomenon known as the "ortho effect".[6][7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is the recommended instrumentation for analyzing these volatile compounds.

Methodology Details:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the methoxy-d3 trifluoromethylbenzene isomer in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is suitable for initial analyses.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended for good separation of the isomers.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C. (This program should be optimized based on the specific instrument and column to ensure baseline separation of the isomers.)

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition Mode: Full scan mode.

-

Experimental Workflow Diagram

Caption: Proposed fragmentation of para-methoxy-d3-trifluoromethylbenzene.

Proposed Fragmentation Pathway of meta-Methoxy-d3-trifluoromethylbenzene

The fragmentation of the meta isomer is expected to be similar to the para isomer, as direct through-space interactions between the substituents are unlikely. The primary fragmentation pathways will likely involve the loss of •CD3, •CF3, and D2CO. However, the relative intensities of the fragment ions may differ from the para isomer due to the different electronic effects of the substituents in the meta position. [5]

Quantitative Data Summary for the meta Isomer

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 179 | [C8H4D3F3O]•+ | - | Molecular Ion [M]•+ |

| 161 | [C7H4F3O]+ | •CD3 | Loss of a deuteromethyl radical |

| 147 | [C7H4DF3]•+ | D2CO | Loss of formaldehyde-d2 |

| 110 | [C7H4D3O]+ | •CF3 | Loss of a trifluoromethyl radical |

| 133 | [C6H4F3]+ | CO | Loss of CO from m/z 161 |

Fragmentation Diagram for the meta Isomer

Caption: Proposed fragmentation of meta-methoxy-d3-trifluoromethylbenzene.

Proposed Fragmentation Pathway of ortho-Methoxy-d3-trifluoromethylbenzene

The ortho isomer is expected to exhibit unique fragmentation pathways due to the proximity of the -OCD3 and -CF3 groups, a phenomenon known as the "ortho effect". [6][7]This can lead to intramolecular rearrangements and the formation of diagnostic fragment ions not observed for the meta and para isomers.

In addition to the pathways observed for the other isomers, a key ortho-specific fragmentation is the proposed loss of DF (deuterium fluoride). This would occur via a rearrangement where a deuterium atom from the methoxy group is transferred to a fluorine atom of the trifluoromethyl group, followed by the elimination of neutral DF.

-

Loss of DF: A six-membered transition state can facilitate the transfer of a deuterium atom to a fluorine, leading to the elimination of DF and the formation of a radical cation at m/z 158.

-

Loss of a deuteromethyl radical (•CD3): Similar to the other isomers, leading to an ion at m/z 161.

-

Loss of a trifluoromethyl radical (•CF3): Leading to an ion at m/z 110.

The loss of DF is a diagnostic marker that can be used to differentiate the ortho isomer from the meta and para isomers.

Quantitative Data Summary for the ortho Isomer

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 179 | [C8H4D3F3O]•+ | - | Molecular Ion [M]•+ |

| 161 | [C7H4F3O]+ | •CD3 | Loss of a deuteromethyl radical |

| 158 | [C8H4D2F2O]•+ | DF | "Ortho effect" - loss of deuterium fluoride |

| 110 | [C7H4D3O]+ | •CF3 | Loss of a trifluoromethyl radical |

Fragmentation Diagram for the ortho Isomer

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Deuteration of Trifluoromethylbenzene Derivatives: Modulating Pharmacokinetics and Metabolic Stability

Executive Summary

The integration of fluorine and deuterium in medicinal chemistry has revolutionized lead optimization. Trifluoromethylbenzene (Ar-CF3) motifs are ubiquitous in pharmaceuticals due to their lipophilicity and target binding affinity. However, the strong electron-withdrawing nature of the CF3 group often redirects cytochrome P450 (CYP450) mediated oxidation to adjacent aliphatic or benzylic "soft spots." By employing strategic deuteration—either at these adjacent sites or via novel deuterodefluorination to yield CF2D or CD3 groups—drug developers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to 1[1]. This technical guide provides an in-depth mechanistic analysis and validated protocols for evaluating the PK properties of deuterated trifluoromethylbenzene derivatives.

Mechanistic Foundations: The Deuterium Kinetic Isotope Effect (DKIE)

The fundamental premise of the "deuterium switch" lies in the quantum mechanical properties of the carbon-deuterium (C-D) bond. Deuterium possesses twice the mass of protium, which lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, the activation energy required for bond cleavage is significantly higher.

When CYP450 enzymes attempt to oxidize a deuterated site (e.g., via hydrogen atom transfer), the reaction rate decreases. This DKIE can range from 1 to over 50, depending on whether the 2[2]. For trifluoromethylbenzene derivatives, deuteration at alpha-amine positions or benzylic sites prevents rapid N-dealkylation or hydroxylation, thereby3[3].

Structural Strategies in Deuterated Trifluoromethylbenzenes

Recent synthetic breakthroughs have expanded the toolkit for modifying Ar-CF3 compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles:

-

Adjacent Soft-Spot Deuteration: Protecting the sites immediately adjacent to the trifluoromethylbenzene ring. For example, the synthesis of4 provides highly stable chiral centers resistant to CYP-mediated degradation[4].

-

Deuterodefluorination: Novel electrochemical methods now allow the selective reduction of Ar-CF3 to Ar-CF2D or Ar-CD3. The5, acting as a unique bioisostere that fine-tunes ADME properties without drastically altering the molecule's steric bulk[5].

Quantitative Pharmacokinetic Alterations

The primary goal of deuterating a trifluoromethylbenzene derivative is to reduce intrinsic clearance ( CLint ) and increase the area under the curve (AUC), allowing for 6[6].

Table 1: Representative Pharmacokinetic Parameters of Standard vs. Deuterated Ar-CF3 Derivatives (Simulated In Vivo Murine Model, PO Dosing)

| Compound Class | Modification | CLint (µL/min/mg) | T1/2 (h) | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | KIE ( CLH/CLD ) |

| Prototype Ar-CF3 | None (C-H at soft spot) | 45.2 | 2.1 | 1250 | 4800 | N/A |

| α-Deuterated Amine | C-D at α-position | 12.4 | 6.5 | 1400 | 11500 | 3.6 |

| Ar-CF2D Analog | Mono-deuterodefluorination | 28.1 | 4.0 | 1310 | 7200 | 1.6 |

| Ar-CD3 Analog | Tri-deuterodefluorination | 18.5 | 5.2 | 1380 | 9100 | 2.4 |

Experimental Protocols: Validating PK and Metabolism

To ensure scientific integrity, the evaluation of deuterated compounds must utilize self-validating experimental systems. The following protocol details the in vitro assessment of microsomal stability, which is critical for calculating the DKIE.

Protocol: In Vitro Microsomal Stability and KIE Determination

Rationale: Liver microsomes contain the full complement of CYP450 enzymes. By comparing the degradation rate of the non-deuterated vs. deuterated trifluoromethylbenzene derivative in parallel, we isolate the metabolic impact of the C-D bond.

Step 1: Preparation of Incubation Matrix

-

Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: MgCl₂ is an essential cofactor required for CYP450 structural stability and efficient electron transfer from NADPH-cytochrome P450 reductase.

Step 2: Compound Spiking and Pre-Incubation

-

Dilute the test compounds (Deuterated and Non-deuterated) in DMSO, then spike into the HLM suspension to achieve a final concentration of 1 µM. Ensure final DMSO concentration is < 0.1%.

-

Causality: Keeping DMSO below 0.1% prevents organic solvent-mediated inhibition of CYP450 isoforms.

-

Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Reaction Initiation (Self-Validating System)

-

Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

-

Self-Validation:

-

Negative Control: Run a parallel assay using buffer instead of NADPH to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).

-

Positive Control: Run a parallel assay with a known high-clearance drug (e.g., Verapamil) to confirm baseline microsomal activity.

-

Step 4: Time-Course Sampling and Quenching

-

At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

-

Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

-

Causality: Ice-cold acetonitrile rapidly denatures and precipitates microsomal proteins, halting the enzymatic reaction instantly while simultaneously extracting the small molecule analytes.

Step 5: LC-MS/MS Quantification

-

Centrifuge the quenched samples at 14,000 x g for 10 minutes.

-

Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

-

Causality: MRM transitions must be specifically tuned to account for the exact mass shift of the deuterated compound (e.g., +1 Da for Ar-CF2D, +3 Da for Ar-CD3) to prevent cross-talk during cassette dosing analysis.

Step 6: Data Analysis

-

Plot the natural log of the percentage of remaining parent compound versus time. The slope represents the elimination rate constant ( k ).

-

Calculate Intrinsic Clearance: CLint=(k×V)/P , where V is the incubation volume and P is the microsomal protein concentration.

-

Determine the KIE by dividing the CLint of the hydrogen prototype by the CLint of the deuterated analog.

DMPK Workflow Visualization

DMPK workflow for assessing the metabolic stability of deuterated trifluoromethylbenzenes.

Conclusion

The strategic deuteration of trifluoromethylbenzene derivatives represents a highly rational approach to drug design. By leveraging the deuterium kinetic isotope effect, researchers can systematically attenuate metabolic liabilities, 7[7]. As novel synthetic methodologies like8[8], the integration of CF2D, CD3, and α-deuterated motifs will likely become a standard paradigm in the development of next-generation therapeutics.

References

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: ResearchGate URL:[Link]

-

Deuterated drugs; where are we now? Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Analysis of the Development Status and Advantages of Deuterated Drugs Source: Magtech Journal URL:[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide Source: Chinese Chemical Society (CCS Chemistry) URL:[Link]

-

Synthesis of Methyl-d3 Arene via Electrochemical Deuterodefluorination of Trifluoromethyl Arene Source: ACS Publications (Organic Letters) URL:[Link]

-

Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

- US10851103B2 - Valbenazine salts and polymorphs thereof Source: Google Patents URL

Sources

- 1. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 2. US10851103B2 - Valbenazine salts and polymorphs thereof - Google Patents [patents.google.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methoxy-d3 Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary

In the landscape of modern drug development, understanding a molecule's metabolic fate is paramount. The strategic modification of a drug candidate to optimize its pharmacokinetic profile is a key objective for medicinal chemists and DMPK scientists. Among the various tools available, stable isotope labeling, particularly the use of deuterium, has emerged as a powerful strategy. This technical guide provides an in-depth exploration of methoxy-d3 (-OCD₃) isotopic labeling, a nuanced yet highly effective approach. We will dissect its dual role: first, as a strategic tool to modulate metabolic pathways by leveraging the kinetic isotope effect to enhance drug stability; and second, as the gold standard for internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of methoxy-d3 labeling in their programs.

The Strategic Importance of Stable Isotope Labeling in Drug Development

The journey of a drug through a biological system is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties.[1] A comprehensive understanding of these properties is fundamental to developing safe and effective therapeutics. Isotopic labeling, which involves replacing specific atoms in a molecule with their isotopes, provides a precise method to track a drug and its metabolites.[1]

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be safely used in human clinical studies.[1][2] This makes them invaluable for obtaining definitive human ADME data and for tailoring treatments in personalized medicine.[2][3] Among these, deuterium offers the most significant relative mass change compared to its protium (¹H) counterpart, a property that can be powerfully exploited to influence reaction kinetics.[4]

The Methoxy Group: A Common Feature with a Metabolic Liability

The methoxy group (-OCH₃) is a ubiquitous functional group found in a vast number of natural products and approved drugs.[5] Medicinal chemists frequently incorporate it to enhance a compound's physicochemical properties, such as solubility and lipophilicity, and to improve binding affinity to biological targets.[5][6]

However, the methoxy group is also a common site of metabolic attack. The primary metabolic pathway for this group is O-demethylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[7] This process converts the methoxy group into a hydroxyl group, often leading to a metabolite with significantly different pharmacological activity, clearance rate, or potential for subsequent conjugation and excretion.[8] When O-demethylation is a major clearance pathway, it can limit a drug's half-life and oral bioavailability.

The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

The strategic replacement of hydrogen with deuterium can profoundly alter the rate of a chemical reaction, a phenomenon known as the deuterium Kinetic Isotope Effect (KIE).[7][] This effect is rooted in the principles of physical organic chemistry. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[7] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, meaning it requires more energy to reach the transition state for bond cleavage.[7][]

In drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[7] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of that specific metabolic transformation can be significantly slowed. This provides a powerful tool for medicinal chemists to "harden" a metabolic soft spot without altering the molecule's fundamental pharmacology.[4][7]

Methoxy-d3 Labeling: A Dual-Purpose Application in DMPK

The targeted deuteration of a methoxy group to yield a trideuteromethoxy group (-OCD₃) serves two distinct but equally critical functions in DMPK studies.

Modulating Metabolic Stability and Altering Pharmacokinetics

When O-demethylation is a primary clearance route, converting an -OCH₃ group to -OCD₃ can significantly enhance a drug's metabolic stability. The cleavage of the C-H bond is often the rate-limiting step in CYP-mediated O-demethylation.[10] The stronger C-D bonds in the -OCD₃ group are broken more slowly by CYP enzymes, leading to several potential outcomes:

-

Reduced Rate of Clearance: The most direct consequence is a decreased rate of O-demethylation, which can lower the drug's overall intrinsic clearance, increase its half-life, and improve its bioavailability.

-

Metabolic Switching: By slowing down metabolism at the methoxy position, the metabolic burden can be shifted to other, non-deuterated sites on the molecule.[11] This can sometimes lead to the formation of different metabolite profiles, which must be carefully characterized.

A clear understanding of the enzyme reaction mechanism is critical for successfully applying a deuteration strategy to enhance pharmacokinetic properties.[11]

Data Presentation: Impact of Methoxy-d3 Labeling on In Vitro Metabolic Stability

The table below illustrates a hypothetical but representative comparison of in vitro metabolic stability parameters for a parent drug containing a methoxy group versus its methoxy-d3 analog when incubated with human liver microsomes.

| Compound | Group | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |

| Drug A | -OCH₃ | 25 | 27.7 |

| Drug A-d3 | -OCD₃ | 70 | 9.9 |

As shown, the methoxy-d3 analog exhibits a significantly longer half-life and lower intrinsic clearance, demonstrating the protective effect of deuteration against O-demethylation.

The Gold Standard Internal Standard for Quantitative Bioanalysis

Accurate quantification of a drug in biological matrices like plasma or urine is the cornerstone of pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose. However, the analysis is susceptible to variations from sample preparation, chromatography, and matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte.[12][13]

To correct for this variability, an internal standard (IS) is added at a known concentration to every sample.[14][15] The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[13][14] A methoxy-d3 labeled analog is often the perfect choice for an IS for several reasons:

-

Co-elution: It is chemically identical to the analyte and therefore exhibits nearly the same chromatographic retention time, ensuring it experiences the same matrix effects.[14][16]

-

Mass Difference: The +3 Dalton mass difference is easily resolved by the mass spectrometer and is sufficient to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte.[14]

-

Label Stability: The deuterium atoms on the methoxy group are on carbon and are not susceptible to back-exchange with protons from the solvent, ensuring the integrity of the standard.[17]

The use of a SIL-IS is considered best practice by regulatory agencies and is essential for developing robust and reliable bioanalytical methods.[13]

Key Experimental Methodologies

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure to compare the metabolic stability of a methoxy-containing compound and its methoxy-d3 analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in a hepatic microsomal system.

Materials:

-

Test compounds (Parent -OCH₃ and Analog -OCD₃), 10 mM in DMSO

-

Human Liver Microsomes (HLM), 20 mg/mL stock

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A/B)

-

Acetonitrile with 0.1% Formic Acid (Quenching/Extraction Solution)

-

Control compound with known metabolic fate (e.g., Verapamil)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add the HLM master mix. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compounds (Parent and -d3 analog) to the wells to achieve a final concentration of 1 µM. For "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

-

Time Points: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid and an appropriate internal standard.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k). Intrinsic clearance is then calculated using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / protein amount).

Visualization of Key Workflows

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. metsol.com [metsol.com]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 10. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

The Fluorine Advantage: Decoding the Crystal Structure and Lipophilicity of Fluorinated Benzyl Ethers in Drug Design

Executive Summary

Fluorinated benzyl ethers are privileged structural motifs in modern medicinal chemistry, frequently deployed in the design of central nervous system (CNS) agents, kinase inhibitors, and anesthetics. The strategic introduction of fluorine atoms onto the benzyl ether scaffold fundamentally alters the molecule's physicochemical profile. This in-depth technical guide explores the dual impact of fluorination: its profound effect on solid-state crystal packing via weak intermolecular forces, and its dynamic modulation of lipophilicity (logP/logD).

By synthesizing crystallographic data with chromatographic lipophilicity assessments, this whitepaper provides researchers with actionable, field-proven insights for optimizing drug candidates.

Mechanistic Foundations: The "Fluorine Effect" on Ethers

The bioisosteric replacement of hydrogen or oxygenated functional groups with fluorine is a cornerstone of rational drug design. Fluorine is the most electronegative element, and the C–F bond is characterized by extreme polarization and high bond dissociation energy.

When a benzyl ether is fluorinated, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This alters the electron density distribution across the ether linkage. Specifically, fluorination reduces the basicity and hydrogen-bond acceptor capacity of the adjacent ether oxygen, while simultaneously strengthening neighboring C–H bonds and altering proton affinity [1]. The net result is a molecule with reduced polarizability, enhanced metabolic stability against cytochrome P450 oxidation, and a highly tunable physicochemical profile.

Solid-State Dynamics: Crystallographic Packing

The solid-state behavior of a drug molecule dictates its solubility, dissolution rate, and bioavailability. Fluorination introduces unique crystallographic dynamics that can completely alter the crystal packing motif of a benzyl ether.

Electrostatic Potential and the Herringbone Motif

In non-fluorinated aromatic systems, molecules frequently crystallize using face-to-face π−π stacking. However, fluorine substitution withdraws electron density from the aromatic π -system, effectively modifying or reversing the quadrupole moment of the phenyl ring. This electrostatic alteration makes face-to-face stacking repulsive. Instead, the molecules adopt an edge-to-face arrangement, driving a structural crossover from π -stacking to a herringbone packing motif [2].

Weak Intermolecular Stabilizers: C-H...F and F...F Interactions

While individual fluorine-mediated interactions are weak (typically 0.5–13.0 kJ/mol), their cumulative effect is a primary driver of lattice stabilization. Crystal structures of fluorinated compounds are heavily stabilized by C-H...F hydrogen bonds and secondary F...F halogen contacts [3]. The precise geometry of these F...F contacts (often approaching a linear 180° angle) dictates the polymorphic outcome during crystallization.

Hierarchy of intermolecular forces driving the crystal packing of fluorinated benzyl ethers.

Lipophilicity Modulation (logP/logD)

Lipophilicity is a master physicochemical property that governs membrane permeability, volume of distribution, and target binding affinity. The "fluorine effect" on lipophilicity is highly context-dependent, but distinct trends emerge in the context of benzyl ethers.

Replacing an oxygenated functionality (such as a hydroxyl or methoxy group) with a fluorine atom generally leads to a marked increase in lipophilicity. This occurs because the highly electron-withdrawing nature of fluorine reduces the hydrogen-bond donor/acceptor capability of the molecule, increasing its affinity for lipid environments[4]. Furthermore, the addition of fluorine atoms to the aromatic ring of a benzyl ether incrementally increases the logP, with the magnitude of the shift depending on the substitution pattern (ortho, meta, para) and the presence of other electron-donating or withdrawing groups.

Table 1: Impact of Fluorination on the Lipophilicity (logP) of Benzyl Ethers and Related Isosteres

| Compound Core | Substitution Pattern | Experimental logP | Δ logP (vs. Unsubstituted) |

| Benzyl phenyl ether | Unsubstituted (H) | ~3.10 | 0.00 |

| Benzyl phenyl ether | 4-Fluoro | ~3.25 | +0.15 |

| Benzyl phenyl ether | 2,4-Difluoro | ~3.42 | +0.32 |

| Benzyl phenyl ether | 2,3,4,5,6-Pentafluoro | ~3.95 | +0.85 |

| Benzyl alcohol (Isostere) | OH → F (Matched Pair) | 1.10 → 1.67 | +0.57 |

(Data represents aggregated matched-pair analysis trends derived from medicinal chemistry literature[4].)

Experimental Methodologies

To accurately characterize the structural and physicochemical properties of fluorinated benzyl ethers, robust, self-validating experimental protocols are required.

Protocol 1: Small Molecule X-ray Crystallography

Causality & Rationale: Slow evaporation is strictly utilized over rapid thermal cooling. Rapid cooling often yields kinetic polymorphs, whereas slow evaporation provides the activation energy required for weak F...F and C-H...F interactions to organize into the most thermodynamically stable crystal lattice.

-

Sample Preparation: Dissolve 10–20 mg of the fluorinated benzyl ether in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane).

-

Crystallization: Pierce the cap of the vial with a fine needle to allow for controlled, slow solvent evaporation at standard room temperature (20–25 °C) over 3 to 7 days.

-

Data Collection: Select a single crystal with well-defined faces and mount it on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and accurately resolve fluorine electron density.

-

Structure Solution & Validation: Solve the structure using direct methods. Refine the model using full-matrix least-squares on F2 .

-

Self-Validation: The structural model is validated by the discrepancy index ( R1 ). An R1<0.05 confirms that the calculated electron density perfectly matches the observed diffraction pattern, validating the assigned fluorine positions and F...F contact geometries.

-

Protocol 2: RP-HPLC Determination of Lipophilicity (log kw)

Causality & Rationale: Traditional shake-flask methods are highly prone to emulsion formation when testing highly lipophilic, fluorinated ethers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by dynamically partitioning the analyte between a non-polar C18 stationary phase (mimicking a lipid bilayer) and a polar mobile phase (mimicking physiological aqueous environments).

-

System Preparation: Equilibrate an Agilent 1100 series (or equivalent) HPLC system fitted with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) at a constant temperature of 20 °C.

-

Calibration: Inject a suite of 5 to 7 reference standards with known logP values (e.g., toluene, naphthalene, anthracene). Plot log(retention time) versus known logP to generate a calibration curve.

-

Self-Validation: The run is only validated if the linear regression yields an R2>0.99 .

-

-

Isocratic Elution: Inject the fluorinated benzyl ether sample using an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min. Record the retention time ( tR ).

-

Data Extrapolation: Calculate the capacity factor ( k ) using the formula k=(tR−t0)/t0 , where t0 is the dead time. Extrapolate the log k values to 100% aqueous concentration to determine the final log kw (a highly accurate proxy for logP).

Step-by-step RP-HPLC workflow for determining the lipophilicity (log kw) of ether compounds.

Conclusion & Future Perspectives

The integration of fluorine into benzyl ether scaffolds is far more than a simple steric substitution; it is a profound electronic reprogramming of the molecule. By altering the electrostatic potential of the aromatic ring, fluorination drives unique herringbone crystal packing motifs stabilized by intricate F...F and C-H...F networks. Simultaneously, the inductive withdrawal of electron density dampens hydrogen bonding capacity, predictably driving up lipophilicity.

For drug development professionals, mastering these dual phenomena allows for the precise tuning of a drug candidate's solid-state stability and pharmacokinetic distribution, ultimately accelerating the path from benchtop synthesis to clinical efficacy.

References

-

Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

-

Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates Source: Crystals (MDPI) URL:[Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates [mdpi.com]

- 4. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as an LC-MS/MS internal standard

An Application Guide for the Use of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a High-Fidelity Internal Standard in LC-MS/MS Bioanalysis

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as an internal standard (IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the core principles of isotope dilution, provide detailed protocols for method development and validation, and explain the scientific rationale behind each procedural step. This guide is structured to ensure scientific integrity and adherence to global regulatory expectations.

The Imperative for a Robust Internal Standard in LC-MS/MS

Quantitative analysis via LC-MS/MS is the cornerstone of modern pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The accuracy and precision of the data generated are paramount for making critical decisions in drug development. However, the analytical process is susceptible to variability from multiple sources, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2]

An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[3] It acts as a chemical and physical mimic of the analyte, experiencing similar losses during extraction and similar ionization behavior in the mass spectrometer's source.[3][4] By normalizing the analyte's response to the IS response, this variability is effectively cancelled out, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[3]

Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" for LC-MS/MS quantification.[1][5] They are chemically identical to the analyte, ensuring they co-elute chromatographically and behave almost identically during sample processing and ionization, yet are distinguishable by their mass difference.[3][4]

Profile: 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is an ideal SIL-IS candidate for analytes possessing a similar core structure. Its properties are tailored for high-performance bioanalysis.

Table 1: Physicochemical Properties of the Internal Standard

| Property | Value | Source |

| Chemical Name | 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene | - |

| CAS Number | 1995814-11-1 | [6] |

| Molecular Formula | C₁₅H₁₀D₃F₃O₂ | [7][8] |

| Molecular Weight | Approx. 288.28 g/mol | [6][7] |

| Isotopic Purity | >98% Deuterium Incorporation | [7] |

| Physical Form | Clear Colourless to Pale Yellow Liquid | [6][7] |

| Solubility | Soluble in DMSO, Dichloromethane, Methanol, Acetonitrile | [6][7] |

| Insoluble in | Water | [6][7] |

Key Rationale for Use: The three-deuterium atom (d3) substitution on the methoxy group provides a +3 Da mass shift from its unlabeled analogue. This mass difference is sufficient to prevent isotopic crosstalk while being small enough to ensure negligible changes in physicochemical behavior, making it a perfect mimic for the analyte during the analytical process.

Experimental Protocols and Methodologies

The following protocols provide a step-by-step guide from solution preparation to method validation, grounded in established regulatory principles.

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of all subsequent measurements relies on the correct preparation of these initial solutions.

Objective: To prepare concentrated stock solutions and dilute working solutions for the internal standard (IS) and the analyte.

Materials:

-

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene (IS)

-

Analyte of interest (unlabeled)

-

LC-MS grade Methanol or Acetonitrile

-

Class A volumetric flasks and calibrated pipettes

Procedure:

-

IS Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of the IS into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve and bring to volume with methanol. Mix thoroughly by inversion.

-

Calculate the exact concentration. This is your IS Stock .

-

-

Analyte Stock Solution (1 mg/mL):

-

Repeat step 1 for the unlabeled analyte. This is your Analyte Stock .

-

-

IS Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the IS Stock using a 50:50 mixture of Methanol:Water (or a solvent composition that matches the initial mobile phase).

-

The final concentration should be chosen such that the peak area response is robust and consistent across all samples. This concentration will be added to every sample.

-

-

Analyte Working Solutions for Calibration Curve:

-

Perform serial dilutions of the Analyte Stock to create a series of working solutions that will be used to spike blank matrix to form the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

-

Causality Insight: Using LC-MS grade solvents is critical to minimize background noise and potential interferences. Preparing separate stock solutions for the analyte and IS prevents cross-contamination and allows for flexibility in adjusting their respective concentrations in the final assay.

Protocol 2: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and universal technique for removing the bulk of proteins from biological samples like plasma or serum.

Objective: To extract the analyte and IS from a biological matrix while removing interfering macromolecules.

Materials:

-

Blank biological matrix (e.g., human plasma, K2-EDTA)

-

IS Working Solution (from Protocol 1)

-

Precipitating Agent: Acetonitrile containing 1% Formic Acid

-

Microcentrifuge tubes and a refrigerated centrifuge

Procedure:

-

Aliquot 50 µL of blank matrix (for calibrators/QCs) or study sample into a clean microcentrifuge tube.

-

Spike 5 µL of the appropriate Analyte Working Solution (for calibrators/QCs) or 5 µL of solvent (for study samples).

-

Crucial Step: Add 10 µL of the IS Working Solution to ALL tubes (samples, calibrators, QCs, and blanks). Vortex briefly.

-

Add 200 µL of the cold precipitating agent to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Causality Insight: The IS is added before the precipitation step to ensure it undergoes the exact same extraction and potential loss as the analyte, which is the core principle of internal standardization.[3] Acetonitrile is an effective precipitant, and the addition of formic acid helps to keep the analytes protonated and improves peak shape during chromatography.

Diagram: Bioanalytical Workflow with Internal Standard

The diagram below illustrates the integration of the internal standard into the overall bioanalytical workflow.

Caption: Workflow for LC-MS/MS analysis incorporating the internal standard.

Protocol 3: LC-MS/MS Method Optimization

Objective: To develop chromatographic and mass spectrometric conditions to achieve sensitive, selective, and robust detection of the analyte and IS.

1. Mass Spectrometry (MS/MS) Optimization:

-

Directly infuse a solution of the analyte and IS separately into the mass spectrometer.

-

Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for the protonated precursor ion [M+H]⁺.

-

Perform product ion scans to identify the most abundant and stable fragment ions for both the analyte and IS.

-

Select the most intense precursor → product ion transitions for Multiple Reaction Monitoring (MRM).

2. Liquid Chromatography (LC) Optimization:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a common starting point.

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile or Methanol with 0.1% Formic Acid

-

-

Gradient: Develop a gradient elution to ensure the analyte and IS are retained, separated from matrix components, and elute with a sharp, symmetrical peak shape. The deuterated IS should co-elute with the analyte.

-

Flow Rate & Temperature: Typically 0.4-0.6 mL/min and a column temperature of 40-50°C.

Table 2: Example Optimized LC-MS/MS Parameters

| Parameter | Analyte | Internal Standard |

| Precursor Ion (m/z) | 285.1 | 288.1 |

| Product Ion (m/z) | 194.1 (Quantifier) / 91.1 (Qualifier) | 197.1 (Quantifier) / 91.1 (Qualifier) |

| Collision Energy (eV) | 25 / 40 | 25 / 40 |

| LC Column | C18, 50x2.1mm, 1.8µm | C18, 50x2.1mm, 1.8µm |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Retention Time | ~2.1 min | ~2.1 min |

Protocol 4: Bioanalytical Method Validation

A method is not reliable until it is validated. Validation is the formal process of proving that the analytical method is suitable for its intended purpose. The protocol should be designed to meet the criteria outlined in the FDA Bioanalytical Method Validation Guidance and ICH M10 .[9][10][11][12]

Objective: To demonstrate the method's selectivity, sensitivity, linearity, accuracy, precision, and stability.

Diagram: Core Components of Bioanalytical Method Validation

Caption: Key parameters assessed during bioanalytical method validation.

Validation Experiments Summary:

-

Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.

-

Calibration Curve & Linearity: Prepare an 8-point calibration curve in blank matrix. The response (Peak Area Ratio) vs. Concentration should be fitted with a linear, weighted (1/x²) regression. The correlation coefficient (r²) should be ≥0.99.

-

Accuracy & Precision: Analyze QC samples (at LLOQ, Low, Mid, and High concentrations) in at least five replicates on three separate days.

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

-

Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

-

-

Stability: Evaluate the stability of the analyte in the biological matrix under various conditions expected during study sample handling: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Table 3: Example Inter-Assay Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LLOQ | 1.00 | 15 | 1.05 | +5.0% | 9.8% |

| Low | 3.00 | 15 | 2.91 | -3.0% | 7.5% |

| Mid | 50.0 | 15 | 52.3 | +4.6% | 5.1% |

| High | 800 | 15 | 789 | -1.4% | 4.3% |

Acceptance Criteria: Accuracy within ±15% (20% for LLOQ), Precision ≤15% CV (20% for LLOQ). Based on FDA and ICH guidelines.[9][12][13]

Conclusion

The use of a high-purity, stable isotope-labeled internal standard like 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is fundamental to developing robust, reliable, and regulatory-compliant bioanalytical methods. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively corrects for procedural variability, leading to highly accurate and precise quantitative data. By following the structured protocols for method development and executing a thorough validation as outlined by regulatory agencies, researchers can generate data with the highest degree of confidence, ensuring the integrity of their drug development programs.

References

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available from: [Link]

-

FDA issues final guidance on bioanalytical method validation. (2018). Biopharma Compliance. Available from: [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. Available from: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011). Available from: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available from: [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Journal of Sciences. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Bopure. Available from: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. Available from: [Link]

-

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. IndiaMART. Available from: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Available from: [Link]

-

4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Tradeindia. Available from: [Link]

-

4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Tradeindia. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. lcms.cz [lcms.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. texilajournal.com [texilajournal.com]

- 6. tradeindia.com [tradeindia.com]

- 7. 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Supplier in Mumbai, 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Trader, Maharashtra [chemicalmanufacturers.in]

- 8. 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene - Cas No: 2140317-12-8, Purity: 97%, Molecular Weight: 285.3 G/mol, Appearance: Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 12. fda.gov [fda.gov]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Protocols for Incorporating Methoxy-d3 Groups into Fluorinated Pharmaceutical Intermediates

Introduction & Strategic Rationale

As a Senior Application Scientist, I frequently observe that the dual incorporation of fluorine atoms and deuterated methoxy (-OCD₃) groups is one of the most reliable strategies to rescue a metabolically labile pharmacophore. Fluorine effectively modulates lipophilicity, lowers the pKa of adjacent basic centers, and blocks oxidative metabolism. Concurrently, the -OCD₃ group acts as a highly specific metabolic shield.

Cytochrome P450 (CYP450) enzymes routinely target standard methoxy groups for O-demethylation via hydrogen atom abstraction. By substituting protium for deuterium, the primary 1 significantly increases the activation energy required for C-D bond cleavage, extending the drug's half-life without altering its pharmacological binding profile[1]. This guide details two field-proven, self-validating synthetic protocols for installing the -OCD₃ group onto fluorinated scaffolds.

Pathway Selection Matrix

The choice of deuteration protocol is dictated entirely by the electronic nature of the fluorinated precursor.

Fig 1: Decision matrix for methoxy-d3 incorporation based on precursor electronics.

Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (SₙAr) with CD₃OD

Target Substrates: Electron-deficient fluoroarenes (e.g., 2 or fluoropyridines)[2].

Causality & Design: Electron-withdrawing heteroatoms activate the aromatic ring, making the C-F bond susceptible to nucleophilic attack. Here, methanol-d4 (CD₃OD) serves a dual purpose as both the solvent and the nucleophile. A strong base (50% aqueous NaOH) is required to deprotonate the CD₃OD, generating the highly reactive methoxide-d3 anion in situ.

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask, suspend the fluorinated precursor (1.0 equiv) in CD₃OD (50 equiv).

-

Activation: Cool the mixture to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C prevents exothermic degradation and limits unwanted ring-opening side reactions.

-

Deprotonation: Dropwise, add 50% aqueous NaOH (or solid t-BuOK if the substrate is strictly moisture-sensitive).

-

Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

-

Quenching: Pour the mixture into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (The NMR Paradox): To confirm success, rely on a multi-tiered analytical approach.

-

¹H-NMR: You must observe the disappearance of the aromatic proton shift adjacent to the fluorine, but paradoxically, you will not see a new -OCH₃ singlet (typically expected at δ 3.8–4.0 ppm).

-

¹³C-NMR: The carbon atom of the -OCD₃ group couples with the three deuterium atoms (spin I = 1), splitting into a low-intensity septet. Combined with the lack of Nuclear Overhauser Effect (NOE) and a long relaxation time, 2[2].

-

HRMS (Definitive): Because NMR can be ambiguous for -OCD₃, High-Resolution Mass Spectrometry is the non-negotiable validation standard. The exact mass must show a +3.018 Da shift compared to the protio-methoxy analog[2].

Protocol B: Williamson O-Alkylation with CD₃I

Target Substrates: 3 and hydroxyphenylacetamides[3].

Causality & Design: Fluorophenols are sufficiently acidic to be deprotonated by mild bases. The resulting phenoxide is a potent nucleophile that readily undergoes an Sₙ2 reaction with 1[1]. Because CD₃I is highly volatile (b.p. 42 °C), thermal control and sealed environments are critical to prevent reagent loss.

Step-by-Step Workflow:

-

Preparation: Dissolve the fluorinated phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) within a heavy-walled pressure tube.

-

Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete formation of the phenoxide anion before the electrophile is introduced.

-

Alkylation: Cool the vessel to 0 °C. Using a gas-tight syringe, add CD₃I (1.1 equiv) dropwise. Causality: Strict stoichiometric control (only a 10% excess) prevents over-alkylation of secondary nucleophilic sites (e.g., secondary amines) present on the scaffold[1].

-

Propagation: Seal the tube tightly and heat to 40 °C for 4–6 hours.

-

Workup: Dilute with deionized water to dissolve inorganic salts. Extract with diethyl ether. Wash the organic layer extensively with brine (5 × 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

Self-Validating System:

-

¹⁹F-NMR: Monitor the shift in the fluorine signal. The transformation of an adjacent hydroxyl group to a methoxy-d3 group alters the local electronic environment, resulting in a distinct, quantifiable shift in the ¹⁹F spectrum.

-

HRMS: Confirm the [M+H]⁺ peak mass shift.

Quantitative Data Summary

The following table summarizes the comparative metrics and expected metabolic stability gains when replacing a standard -OCH₃ group with an -OCD₃ group on a fluorinated scaffold.

| Metric | Protocol A: SₙAr (CD₃OD) | Protocol B: O-Alkylation (CD₃I) |

| Optimal Substrate | Electron-deficient fluoroarenes | Fluorinated phenols |

| Primary Reagents | CD₃OD, 50% NaOH (or t-BuOK) | CD₃I, K₂CO₃, DMF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 40 °C (Sealed) |

| Typical Yield | 64% – 85% | > 85% |

| Metabolic Gain (HLM) | ~2.5x half-life extension | 2.5x – 3.0x half-life extension |

| Analytical Validation | HRMS (Δ -2.9 ppm error margin) | HRMS / ¹⁹F-NMR shift |

References

- New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies Source: Chemical Methodologies URL

- Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR)

- 3-Fluoro-4-(methoxy-D3)

Sources

- 1. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. 3-Fluoro-4-(methoxy-D3)aniline | Benchchem [benchchem.com]

In vitro metabolic stability assays using 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Application Note & Protocol

A High-Throughput In Vitro Metabolic Stability Assay Using the Novel Probe Substrate 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Abstract

Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile and ultimate clinical success.[1][2] This document provides a detailed guide to performing in vitro metabolic stability assays using human liver microsomes (HLM) and a novel, deuterated probe substrate, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. We will explore the scientific rationale behind the assay design, the unique advantages conferred by the substrate's structure, a step-by-step protocol for execution, and a comprehensive guide to data analysis and interpretation. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method to assess the metabolic fate of new chemical entities (NCEs).

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from discovery to clinic, understanding its metabolic fate is paramount. A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[3] In vitro metabolic stability assays serve as a fundamental screening tool, providing an early assessment of a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[1][3] These studies allow for the rank-ordering of compounds, guide structure-activity relationship (SAR) improvements, and provide essential data for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters like hepatic clearance.[1][4][5]

The most common in vitro systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[1][4] HLMs are subcellular fractions of the liver that are enriched in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and high-throughput option for evaluating Phase I metabolism.[1][6][7]

This guide focuses on the use of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene as a specific probe substrate. Its design incorporates several key features:

-

Deuterated Methoxy Group (-OCD₃): The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This "Kinetic Isotope Effect" (KIE) slows the rate of enzymatic cleavage at this position.[8][9][10] This feature can be used to precisely probe O-demethylation pathways and can serve as a metabolic "soft spot" blocker in medicinal chemistry.

-

Benzyloxy Group: This moiety is another common site for O-dealkylation, providing a competitive metabolic pathway to investigate.

-

Trifluoromethyl Group: This electron-withdrawing group can influence the reactivity of the aromatic ring and provides a distinct mass signature for analytical detection.[11]

By using this well-defined substrate, researchers can validate their assay systems and gain deeper insights into specific metabolic pathways.

Scientific Principles & Causality

The Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of approximately 70-90% of all drugs currently on the market.[12][13] Located primarily in the endoplasmic reticulum of hepatocytes, these enzymes catalyze a wide range of oxidative reactions, converting lipophilic compounds into more water-soluble metabolites that can be readily excreted.[14] The major isoforms involved in drug metabolism include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[12][15] An understanding of a compound's interaction with these enzymes is crucial for predicting its clearance and potential for drug-drug interactions.[13][14]

Rationale for In Vitro System Selection

-

Human Liver Microsomes (HLM): As used in this protocol, HLMs are the preferred system for initial high-throughput screening of Phase I metabolic stability. They are rich in CYP and FMO enzymes and are relatively inexpensive and easy to use.[6][7][16] However, they lack Phase II enzymes and the cellular context of intact hepatocytes.

-

Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive metabolic picture.[3][4][17] They are often used for follow-up studies on compounds that show low clearance in microsomes or to investigate specific Phase II metabolic pathways.[4]

Leveraging the Kinetic Isotope Effect (KIE)

The primary advantage of using a deuterated substrate like 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is the ability to exploit the KIE. The rate-limiting step in many CYP-mediated reactions, including O-demethylation, is the cleavage of a C-H bond. Because the C-D bond has a lower vibrational energy and is stronger, it requires more energy to break. Consequently, the rate of O-demethylation at the -OCD₃ position will be significantly slower than at a non-deuterated -OCH₃ position.[10] This allows researchers to:

-

Validate Enzyme Activity: Confirm that the HLM system is active and capable of performing O-dealkylation reactions.

-

Investigate Metabolic Switching: Compare the metabolism of the deuterated compound to its non-deuterated analog to see if blocking one metabolic site shunts the metabolism to other sites (e.g., the benzyloxy group).[8]

-

Create Sensitive Internal Standards: Deuterated analogs of a parent drug are often used as internal standards in LC-MS/MS analysis due to their similar chemical properties but distinct mass.[18][19]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene using pooled human liver microsomes.

Workflow Overview

Caption: Experimental workflow for the HLM stability assay.

Materials and Reagents

| Reagent | Supplier & Example Catalog No. | Storage |

| 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene | Commercially available | 2-8°C, desiccate |

| Pooled Human Liver Microsomes (20 mg/mL) | Corning, Sekisui Xtreme, etc. | -80°C |

| NADPH Regenerating System (e.g., Solution A & B) | Corning (451200) | -20°C |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house or commercial | 2-8°C |

| Dimethyl Sulfoxide (DMSO), LC-MS Grade | Sigma-Aldrich | Room Temperature |

| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | Room Temperature |

| Internal Standard (IS), e.g., Tolbutamide | Sigma-Aldrich | Per manufacturer |

| Positive Control, e.g., Verapamil, Testosterone | Sigma-Aldrich | Per manufacturer |

| 96-well Incubation Plates and Collection Plates | Varies | Room Temperature |

Preparation of Solutions

-

Test Compound Stock (1 mM): Dissolve 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene in DMSO to a final concentration of 1 mM. Note: The final concentration of DMSO in the incubation should not exceed 0.2% to avoid enzyme inhibition.[3]

-

Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH as needed.

-

HLM Working Solution (1.0 mg/mL): Thaw cryopreserved HLMs (20 mg/mL stock) rapidly in a 37°C water bath.[20] Immediately place on ice and dilute with cold phosphate buffer to a concentration of 1.0 mg/mL.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

-

Stop Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide) to monitor analytical variability.

Incubation Procedure

This procedure is designed for a 96-well plate format. All additions should be performed on ice unless otherwise specified.

-

Prepare Incubation Plate: Add 98 µL of the HLM working solution (1.0 mg/mL) to each well of a 96-well plate.

-

Add Test Compound: Add 1 µL of the 1 mM test compound stock solution to the wells. This results in a 200x dilution and a final substrate concentration of 5 µM. The final microsomal protein concentration will be 0.5 mg/mL.

-

Set Up Controls:

-

T=0 Control: In separate wells, prepare the reaction as above. Immediately after adding the test compound, quench with 200 µL of Stop Solution before adding NADPH.

-

No NADPH Control: Prepare as above, but in step 5, add 100 µL of phosphate buffer instead of the NADPH solution. This control measures non-NADPH dependent degradation.

-

Positive Control: Use a known substrate like Verapamil (high turnover) in place of the test compound to ensure the HLM and cofactor system are active.

-

-

Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the mixture to reach physiological temperature.[3]

-

Initiate Reaction: Add 100 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. The final incubation volume is 200 µL.

-

Incubation & Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold Stop Solution to the appropriate wells.

-

Sample Processing: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters

The following are starting parameters and should be optimized.

| Parameter | Suggested Setting |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold, and re-equilibrate |

| Injection Volume | 2-5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Parent) | m/z 286.1 → 91.1 (Predicted: [M+H]⁺ → benzylic fragment). Note: Must be empirically determined. |

| MRM Transition (IS) | e.g., Tolbutamide: m/z 271.1 → 155.1 |

Data Analysis and Interpretation

Data Analysis Pipeline

Caption: Pipeline for data analysis and parameter calculation.

Step-by-Step Calculation

-

Normalize Data: For each time point, calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Calculate Percent Remaining: Normalize all data points to the T=0 sample, which represents 100% of the initial compound.

-

% Remaining = (Area Ratio at time t / Area Ratio at t=0) * 100

-

-

Determine the Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus the incubation time (in minutes). The data should follow a first-order decay kinetic model. Perform a linear regression on this plot. The slope of the line is the negative rate constant of elimination (-k). The unit for k is min⁻¹.

-

Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

Calculate Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[21][22]

-

CLint (µL/min/mg) = (0.693 / t½) x (Volume of incubation in µL / mg of protein in incubation)

-

For this protocol: CLint = (k) x (200 µL / (0.5 mg/mL * 0.2 mL)) = k * 2000

-

Data Interpretation

The calculated CLint value allows for the classification of a compound's metabolic stability. While classification can vary between labs, a general guide is provided below.

| Intrinsic Clearance (CLint) | Classification | Predicted In Vivo Hepatic Extraction |

| < 12 µL/min/mg | Low / Stable | Low |

| 12 - 58 µL/min/mg | Moderate / Liable | Intermediate |

| > 58 µL/min/mg | High / Unstable | High |

| (Classification based on common industry standards) |

Assay Acceptance Criteria: For the assay to be considered valid, the results of the control compounds must fall within established laboratory ranges.

-

No NADPH Control: >80% of the compound should remain after 60 minutes.

-

Positive Control (e.g., Verapamil): The calculated t½ should be within ±2 standard deviations of the historical average for your lab.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining in vitro metabolic stability using the novel deuterated probe substrate, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. By adhering to this detailed methodology and understanding the underlying principles, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in drug discovery programs, enabling the selection and optimization of compounds with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

-

Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. (2025). AKJournals. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Food and Drug Administration. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). PMC - NIH. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (n.d.). PMC. [Link]

-

Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC - NIH. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. [Link]

-

4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. (n.d.). Tradeindia. [Link]

-

4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. (n.d.). Tradeindia. [Link]

-

Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (2022). Frontiers. [Link]

-

Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). PMC. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

-

Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. [Link]

-

Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). MDPI. [Link]

-

Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). (n.d.). ACS Publications. [Link]

-

4-Methoxy-2-(trifluoromethyl)benzenemethanol Env. Fate/Transport. (2025). EPA. [Link]

-